Heptaprenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

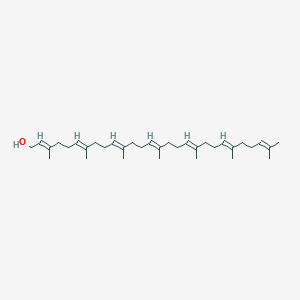

IUPAC Name |

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDCABNKZQORKZ-YUIIPXGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of All-E-Heptaprenol: A Technical Guide for Researchers

Abstract

All-E-Heptaprenol, a C35 isoprenoid alcohol, is a pivotal molecule in bacterial metabolism, primarily serving as a precursor for essential quinones and as a lipid carrier in the biosynthesis of the cell wall. This technical guide provides an in-depth exploration of the biological functions of all-E-heptaprenol, its biosynthetic pathway, and its role in the formation of menaquinone-7 and ubiquinone-7. Furthermore, this guide details experimental protocols for the quantification of related polyprenyl phosphates, assays for key enzymes in its metabolic pathway, and methods to study its function as a lipid carrier. The potential indirect influence of its downstream products on cellular signaling pathways is also discussed, providing a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

All-E-Heptaprenol is a member of the polyprenol family of isoprenoid alcohols, characterized by a long chain of repeating isoprene units. In its phosphorylated form, all-E-heptaprenyl diphosphate, it plays a crucial role in the biosynthesis of vital lipids in bacteria. This guide will elucidate the multifaceted biological significance of this molecule, with a focus on its core functions in bacterial physiology.

Biosynthesis of All-E-Heptaprenol

All-E-Heptaprenol is synthesized via the isoprenoid biosynthesis pathway. The process begins with the universal precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key enzyme responsible for the elongation of the isoprenoid chain to the C35 length is heptaprenyl diphosphate synthase (HepS). This enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), which is a C15 isoprenoid.[1] The resulting product is all-E-heptaprenyl diphosphate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to all-E-Heptaprenol: Structure, Stereochemistry, and Analysis

This technical guide provides a comprehensive overview of all-E-Heptaprenol, a significant polyprenyl alcohol involved in critical bacterial biosynthetic pathways. The document details its chemical structure, stereochemical configuration, physicochemical properties, and its role as a precursor in the formation of essential molecules like menaquinone-7. Furthermore, it outlines representative experimental protocols for its synthesis and purification and illustrates its biological context through pathway and workflow diagrams.

Chemical Structure and Stereochemistry

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the polyprenol class of lipids.[1] Its structure consists of seven isoprene units linked in a head-to-tail fashion.

-

IUPAC Name: (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol[2][3]

The stereochemistry is explicitly defined by the "all-E" designation, indicating that all seven of the double bonds within the isoprenoid chain possess an E (trans) configuration.[1] This all-trans arrangement results in a relatively linear, rigid molecular structure, which is a key determinant of its biological function, particularly its interaction with enzymes such as prenyltransferases.[1] This contrasts with other polyprenols like dolichols, which contain Z (cis) double bonds, leading to a more flexible, kinked structure suited for different biological roles.[1]

Physicochemical and Spectroscopic Data

The characterization of all-E-Heptaprenol relies on a combination of spectroscopic and physical measurement techniques. The quantitative data are summarized below for ease of reference.

Table 1: Physicochemical Properties of all-E-Heptaprenol

| Property | Value | Reference(s) |

| Molecular Weight | 494.83 g/mol | [4] |

| Accurate Mass | 494.4488 u | [3] |

| CAS Number | 32304-16-8 | [2][4] |

| Appearance | Colorless Oil | [4] |

| Density (Predicted) | 0.887 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 583.7 ± 19.0 °C | [4] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Data Type | Observed Values / Characteristics | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | δ 5.1–5.4 ppm : Multiplet, assigned to the olefinic protons. | [1] |

| δ 1.6-2.2 ppm : Signals corresponding to allylic methylene and methyl protons. | |||

| δ 4.1 ppm : Signal for the -CH₂OH protons. | |||

| ¹³C NMR | Chemical Shift (δ) | δ 124.3–131.8 ppm : Range for olefinic carbons. | [1] |

| δ 59.5 ppm : Signal for the -CH₂OH carbon. | |||

| δ 16-40 ppm : Range for aliphatic methyl and methylene carbons. | |||

| Mass Spectrometry | Molecular Ion Peak | m/z 494.8 : Corresponds to the molecular weight [M]⁺. | [1] |

| (GC-MS / HRMS) | Protonated Molecule | [M+H]⁺ is observed in High-Resolution Mass Spectrometry. | [1] |

| Fragmentation | Characterized by successive losses of isoprene units (68 u). | [5] | |

| FT-IR | Absorption Bands | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1665 cm⁻¹). | [1] |

Experimental Protocols

The following sections describe generalized methodologies for the chemical synthesis and purification of all-E-Heptaprenol. These protocols are based on established principles for polyprenol chemistry.

Protocol 3.1: Representative Synthesis via Chain Elongation

The synthesis of all-E-Heptaprenol can be achieved by the iterative addition of isoprene units to a shorter polyprenol precursor, such as all-trans-farnesol (C15).[1] A modern approach avoids the use of liquid ammonia and low temperatures.[6]

Objective: To synthesize a C35 polyprenol from a shorter C15 or C20 precursor via a C5 chain extension strategy.

Materials:

-

All-trans-geranylgeraniol (GG-OH, C20) or Farnesol (F-OH, C15) as a starting precursor.

-

Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) for conversion to the corresponding bromide.

-

A suitable C5 building block (e.g., isoprene sulfone).

-

Strong base (e.g., n-butyllithium).

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dimethoxyethane).

-

Reagents for deprotection steps.

Methodology:

-

Activation of the Precursor: Convert the starting polyprenol (e.g., GG-OH) to its corresponding allylic bromide (GG-Br) using PPh₃ and NBS in an anhydrous solvent like dichloromethane at 0 °C.

-

Preparation of the C5 Nucleophile: Prepare the C5 building block for coupling. This often involves the generation of a stabilized carbanion from an isoprene-like synthon.

-

Julia-Kocienski Olefination (or similar coupling): React the polyprenyl bromide (e.g., GG-Br) with the C5 nucleophile in anhydrous THF at low temperature (e.g., -78 °C), allowing the reaction to slowly warm to room temperature. This reaction couples the two fragments.

-

Workup and Intermediate Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by flash chromatography.

-

Iterative Elongation: Repeat steps 1-4 to add further C5 units until the C35 carbon skeleton is achieved. Each cycle involves converting the newly formed alcohol to a bromide and coupling it with the C5 synthon.

-

Final Deprotection: After the final coupling reaction, remove any protecting groups from the terminal hydroxyl group to yield all-E-Heptaprenol.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Workflow for Synthesis and Purification

References

- 1. all-E-Heptaprenol | 32304-16-8 | Benchchem [benchchem.com]

- 2. all-E-Heptaprenol | C35H58O | CID 12044492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. all-E-Heptaprenol | CAS 32304-16-8 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to All-E-Heptaprenol in Bacterial Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

All-E-heptaprenol, a C35 isoprenoid alcohol, is a crucial, yet often overlooked, lipid intermediate in a variety of bacterial species. While not as ubiquitously studied as its longer-chain counterpart, undecaprenol (C55), heptaprenol plays a vital role in the biosynthesis of essential molecules, most notably menaquinone-7 (MK-7), a form of vitamin K2. Its function as a hydrophobic carrier of sugar moieties also implicates it in cell wall assembly in certain bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of all-E-heptaprenol in bacteria, with a focus on quantitative data, detailed experimental protocols, and the visualization of its metabolic context. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate this molecule as a potential target for novel antimicrobial strategies.

Discovery and Occurrence of All-E-Heptaprenol in Bacteria

The discovery of all-E-heptaprenol in bacteria is intrinsically linked to the elucidation of the menaquinone biosynthetic pathway. While a singular "discovery" paper is not prominent in the literature, its existence was inferred and later confirmed through studies on isoprenoid biosynthesis in bacteria like Bacillus subtilis. Heptaprenyl diphosphate, the immediate precursor to all-E-heptaprenol, was identified as the specific polyprenyl diphosphate required for the synthesis of the side chain of menaquinone-7.

All-E-heptaprenol has been identified in various bacterial species, often as a precursor to menaquinone-7. Its presence has been confirmed in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Additionally, C35 to C45 polyprenols have been detected in some cyanobacteria. In Mycobacterium smegmatis, heptaprenyl phosphate is one of the primary forms of polyprenyl phosphates involved in cell wall biosynthesis.

Quantitative Analysis of All-E-Heptaprenol

Quantitative data on the cellular concentrations of all-E-heptaprenol across a wide range of bacterial species is not extensively available in the current literature. Most studies focus on the quantification of the final product, menaquinone-7, rather than the intermediate this compound. However, the levels of this compound are intrinsically linked to the metabolic flux towards menaquinone-7 and other potential biosynthetic pathways. The table below summarizes the available quantitative information, highlighting the need for further research in this area.

| Bacterial Species | Compound Quantified | Method | Reported Concentration | Reference |

| Bacillus subtilis | Menaquinone-7 (downstream product) | HPLC | Up to 474.0 mg/L in engineered strains | [1] |

| Bacillus subtilis | Menaquinone-7 (downstream product) | HPLC | 69.5 ± 2.8 mg/L in engineered strain | [2] |

| Bacillus subtilis | Menaquinone-7 (downstream product) | HPLC | 50 mg/L in engineered strain | [3] |

| Thermophilic Bacteria | Homologous Polyprenols (C40-C65) | RP-HPLC/MS-ESI+ | Not specified for C35 | [4] |

Note: The concentrations for Menaquinone-7 are provided to give a contextual understanding of the metabolic flux through the pathway involving all-E-heptaprenol. Direct quantification of all-E-heptaprenol is a noted gap in the literature.

Biosynthesis of All-E-Heptaprenol

All-E-heptaprenol is synthesized via the isoprenoid biosynthesis pathway. In most bacteria, this occurs through the methylerythritol phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key enzyme responsible for the synthesis of the C35 chain is heptaprenyl diphosphate synthase (HepS/HepT) . This enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), a C15 isoprenoid. In Bacillus subtilis, the heptaprenyl diphosphate synthase is a heterodimeric enzyme composed of two subunits, HepS and HepT, encoded by the hepS and hepT genes, respectively.

The resulting product, heptaprenyl diphosphate (HepPP), can then be dephosphorylated to all-E-heptaprenol. However, in the context of menaquinone-7 biosynthesis, HepPP is directly utilized by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) to alkylate 1,4-dihydroxy-2-naphthoate (DHNA).

Menaquinone-7 Biosynthesis Pathway Involving Heptaprenyl Diphosphate

The following diagram illustrates the central role of heptaprenyl diphosphate in the biosynthesis of menaquinone-7 in Bacillus subtilis.

References

All-E-Heptaprenol as a Precursor to Menaquinone-7 (Vitamin K2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a highly bioavailable form of Vitamin K2, plays a crucial role in vital physiological processes, including bone metabolism and cardiovascular health. The biosynthesis and chemical synthesis of MK-7 rely on the strategic utilization of precursor molecules, with all-E-heptaprenol being a cornerstone for the construction of its characteristic seven-isoprenoid side chain. This technical guide provides an in-depth exploration of the role of all-E-heptaprenol in both biological and synthetic pathways leading to MK-7. It offers a comprehensive overview of the enzymatic conversion of all-E-heptaprenyl diphosphate, quantitative data from fermentation and chemical synthesis methodologies, detailed experimental protocols, and visualizations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Vitamin K2.

Introduction to Menaquinone-7 and the Role of all-E-Heptaprenol

Vitamin K2, a family of menaquinones, is distinguished by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the 3-position.[1][2] Menaquinone-7 (MK-7) possesses a side chain composed of seven all-trans isoprenoid units.[3] This structural feature is critical for its bioavailability and biological activity.

The direct precursor to this seven-isoprene unit side chain in many bacteria is all-E-heptaprenyl diphosphate, which is derived from all-E-heptaprenol.[4] In chemical synthesis, derivatives of all-E-heptaprenol, such as heptaprenyl bromide, are key intermediates for coupling with a naphthoquinone moiety to construct the MK-7 molecule.[5]

Biosynthesis of Menaquinone-7

The biosynthesis of MK-7 is a multi-step process that involves the convergence of the shikimate pathway, which produces the naphthoquinone ring, and the isoprenoid pathway, which generates the all-E-heptaprenyl side chain.

The Isoprenoid Pathway and Heptaprenyl Diphosphate Synthase

The isoprenoid pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks.[4] The enzyme heptaprenyl diphosphate synthase (HepPS) catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), which is itself formed from IPP and DMAPP, to produce all-trans-heptaprenyl diphosphate.[4][6]

Table 1: Key Enzyme in the Biosynthesis of the all-E-Heptaprenyl Side Chain

| Enzyme | EC Number | Substrates | Product |

| Heptaprenyl diphosphate synthase | 2.5.1.30 | (2E,6E)-Farnesyl diphosphate, Isopentenyl diphosphate | all-trans-Heptaprenyl diphosphate |

Assembly of Menaquinone-7

The synthesized all-E-heptaprenyl diphosphate is then transferred to 1,4-dihydroxy-2-naphthoate (DHNA), a derivative from the shikimate pathway, by the enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), leading to the formation of demethylmenaquinone-7 (DMK-7). The final step involves the methylation of DMK-7 to yield MK-7.

Signaling Pathway Diagram

Caption: Biosynthesis of Menaquinone-7.

Fermentative Production of Menaquinone-7

Microbial fermentation, particularly using Bacillus subtilis, is a common industrial method for producing MK-7. Optimization of fermentation conditions and media composition is crucial for maximizing yields.

Table 2: Quantitative Data on Menaquinone-7 Production via Fermentation

| Fermentation Method | Microorganism | Key Media Components | MK-7 Yield (mg/L) | Reference |

| Shake Flask | Bacillus subtilis BS-ΔackA | 20 g/L sucrose, 20.7 g/L glycerol, 47.3 g/L soy peptone | 154.6 ± 1.32 | [4] |

| Fed-Batch (Glycerol Addition) | Bacillus subtilis natto | 5% yeast extract, 18.9% soy peptone, 5% glycerol | ~40% increase | [1] |

| Biofilm Reactor | Bacillus subtilis natto | Glucose, yeast extract, casein | 20.5 ± 0.5 | [7] |

Chemical Synthesis of Menaquinone-7

Chemical synthesis provides a controlled route to all-trans MK-7. A common strategy involves the synthesis of an activated all-E-heptaprenyl side chain and its subsequent coupling to a protected naphthoquinone derivative.

Synthesis of all-E-Heptaprenyl Bromide

The synthesis of the all-E-heptaprenyl side chain can be achieved through iterative Wittig or Julia olefination reactions to build the isoprenoid units with the desired trans stereochemistry, starting from smaller precursors like geraniol or farnesol. The resulting all-E-heptaprenol is then converted to the more reactive all-E-heptaprenyl bromide, typically using reagents like phosphorus tribromide (PBr₃).

Coupling Reactions

Cross-coupling reactions are employed to form the carbon-carbon bond between the heptaprenyl side chain and the naphthoquinone ring.

-

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., heptaprenyl magnesium bromide) with an organic halide (e.g., a brominated menadione derivative) in the presence of a nickel or palladium catalyst.[8]

-

Suzuki Coupling: This method utilizes the reaction of an organoboron compound (e.g., a heptaprenyl boronic acid or ester) with an organic halide, catalyzed by a palladium complex.

Chemical Synthesis Workflow

Caption: Chemical Synthesis of MK-7 Workflow.

Experimental Protocols

Fermentative Production of Menaquinone-7 using Bacillus subtilis

Protocol adapted from Sharifzadeh et al. (2022)[9]

-

Preculture Preparation:

-

Prepare a preculture medium containing 3% glucose, 4% soybean peptone, 0.5% NaCl, 0.5% yeast extract, and 0.5% meat extract.

-

Adjust the pH to 7.0 and sterilize by autoclaving (121°C, 15 psi, 15 min).

-

Inoculate with a 24-hour plate culture of Bacillus subtilis natto.

-

Incubate at 37°C with shaking at 120 rpm for 24 hours.

-

-

Fermentation:

-

Prepare the fermentation medium containing 6.3% glycerol, 3% soybean peptone, and 0.51% yeast extract. Optionally, add 0.05% K₂HPO₄.

-

Adjust the pH to 7.0 and sterilize.

-

Inoculate with 5% (v/v) of the preculture.

-

Incubate at 30°C or 37°C with shaking at 210 rpm for 120 hours.

-

-

Extraction of MK-7:

-

Centrifuge the fermentation broth at 6000 rpm for 10 minutes to separate the biomass and supernatant.

-

To 20 mL of the supernatant, add 40 mL of an extraction solvent mixture of n-hexane and isopropanol (2:1, v/v).

-

Shake the mixture at 160 rpm for 1 hour at 30°C.

-

Collect the organic (upper) layer containing MK-7.

-

HPLC Analysis of Menaquinone-7

Protocol based on methods described by Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical and CN104458990B[3]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).

-

Mobile Phase: A mixture of dehydrated ethanol and acetonitrile (50:50 to 60:40 v/v) or a gradient of water/methanol and acetonitrile.

-

Flow Rate: 0.8 - 1.5 mL/min.

-

Detection Wavelength: 248 nm or 270 nm.

-

Column Temperature: 35 - 45°C.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Prepare standard solutions of MK-7 in a suitable solvent (e.g., ethanol) at known concentrations to generate a standard curve.

-

Filter the extracted samples and standards through a 0.22 or 0.45 µm filter before injection.

-

-

Quantification:

-

Record the peak area of the MK-7 peak in the chromatograms of the standards and samples.

-

Calculate the concentration of MK-7 in the samples by comparing their peak areas to the standard curve.

-

Conclusion

All-E-heptaprenol is an indispensable precursor for the synthesis of menaquinone-7, both in nature and in the laboratory. Understanding the enzymatic machinery that produces all-E-heptaprenyl diphosphate in microorganisms is key to optimizing fermentative production of MK-7. Similarly, the efficient chemical synthesis of all-E-heptaprenol and its derivatives is a critical step in the total synthesis of all-trans MK-7. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to advance the science and production of this vital nutrient. Further research into the kinetics of the enzymes involved and the optimization of coupling reactions will continue to enhance the efficiency and yield of MK-7 production.

References

- 1. thescipub.com [thescipub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN104458990B - Method for measuring content of vitamin K2 (MK-7) - Google Patents [patents.google.com]

- 4. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]

- 6. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

An In-depth Technical Guide to the Physical and Chemical Properties of all-E-Heptaprenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a naturally occurring long-chain isoprenoid alcohol belonging to the class of polyprenols.[1] Structurally, it is characterized by a linear chain of seven isoprene units, with all double bonds in the trans (E) configuration, terminating in a primary alcohol group.[1] This specific stereochemistry results in a relatively rigid and linear molecular structure, which is crucial for its biological functions.[1] All-E-Heptaprenol serves as a key intermediate in the biosynthesis of vital molecules in various organisms, particularly bacteria.[1] Its diphosphorylated form, all-E-heptaprenyl diphosphate, is a precursor to the side chain of menaquinone-7 (Vitamin K2) and also plays a role as a lipid carrier in the biosynthesis of bacterial cell wall components.[1] Understanding the physical and chemical properties of all-E-Heptaprenol is fundamental for research in lipid biochemistry, drug development targeting bacterial pathways, and the study of isoprenoid metabolism.

Physical and Chemical Properties

The physical and chemical properties of all-E-Heptaprenol are summarized in the table below. These properties are essential for its handling, characterization, and application in research settings.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₈O | [2][3] |

| Molecular Weight | 494.83 g/mol | [2][3] |

| IUPAC Name | (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

| Physical State | Viscous liquid or oil at room temperature; Neat | [2] |

| Boiling Point (Predicted) | 583.7 ± 19.0 °C | |

| Density (Predicted) | 0.887 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.42 ± 0.10 | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | |

| Storage Conditions | -20°C in an amber vial under an inert atmosphere. |

Chemical Reactivity and Stability

The chemical behavior of all-E-Heptaprenol is largely dictated by its primary alcohol functional group and the presence of multiple double bonds along its isoprenoid chain.

-

Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid under appropriate reaction conditions.

-

Esterification : All-E-Heptaprenol readily undergoes esterification with carboxylic acids or their derivatives to form esters.

-

Reactions of the Double Bonds : The numerous double bonds in the chain make it susceptible to addition reactions, such as hydrogenation to yield the fully saturated heptaprenol, and reactions with halogens.

-

Stability : As a polyunsaturated molecule, all-E-Heptaprenol is sensitive to oxidation and should be stored under an inert atmosphere at low temperatures to prevent degradation.

Biological Significance and Signaling Pathways

All-E-Heptaprenol, primarily in its phosphorylated forms, is a crucial molecule in bacterial metabolic pathways.

Menaquinone-7 (Vitamin K2) Biosynthesis

All-E-heptaprenyl diphosphate is a key precursor in the biosynthesis of menaquinone-7 (MK-7), a vital electron carrier in the bacterial electron transport chain. The heptaprenyl side chain is attached to the naphthoquinone head group in a multi-step enzymatic process.

Bacterial Cell Wall Synthesis

In bacterial cell wall synthesis, a lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm where they are incorporated into the growing cell wall. While undecaprenyl phosphate (C55) is the most common lipid carrier, heptaprenyl phosphate (C35) can also function in this role, particularly in experimental systems.[4] The lipid carrier undergoes a cycle of phosphorylation, glycosylation, and dephosphorylation.

Experimental Protocols

The following are representative protocols for the characterization of all-E-Heptaprenol. These may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of all-E-Heptaprenol, confirming the all-trans configuration of the double bonds and the primary alcohol functionality.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

all-E-Heptaprenol sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the all-E-Heptaprenol sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on concentration

-

Spectral width: ~250 ppm

-

Relaxation delay: 2 seconds

-

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

-

Integrate the signals in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the all-E-Heptaprenol structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of all-E-Heptaprenol and to confirm its molecular weight. Due to its high boiling point and polar alcohol group, derivatization is typically required.

Objective: To analyze the purity and confirm the molecular weight of all-E-Heptaprenol.

Materials:

-

all-E-Heptaprenol sample (~1 mg)

-

Anhydrous pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (GC grade)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization (Silylation):

-

Place approximately 1 mg of the all-E-Heptaprenol sample in a small reaction vial.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the derivatized sample with hexane to a suitable concentration for GC-MS analysis (e.g., 1 mL).

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use the following exemplary GC conditions (to be optimized):

-

Injector temperature: 280°C

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven temperature program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 320°C

-

Hold at 320°C for 10 minutes

-

-

-

Set the MS parameters:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization (EI) at 70 eV

-

Scan range: m/z 50-700

-

-

-

Data Analysis:

-

Analyze the resulting chromatogram to assess the purity of the sample.

-

Examine the mass spectrum of the main peak corresponding to the silylated all-E-Heptaprenol.

-

Identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure and molecular weight.

-

The following diagram illustrates a general workflow for the characterization of all-E-Heptaprenol.

Conclusion

All-E-Heptaprenol is a significant isoprenoid alcohol with well-defined physical and chemical properties that are critical to its biological roles. Its linear, all-trans structure is fundamental to its function as a precursor in the biosynthesis of menaquinone-7 and as a lipid carrier in bacterial cell wall synthesis. The experimental protocols outlined provide a basis for the robust characterization of this molecule, which is essential for its use in research and as a potential target for novel antimicrobial drug development. A thorough understanding of its properties and biological context will continue to facilitate advancements in biochemistry and medicinal chemistry.

References

An In-depth Technical Guide on the Function of Polyprenols in Cellular Membrane Integrity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyprenols and their α-saturated derivatives, dolichols, are long-chain polyisoprenoid alcohols that are ubiquitous and essential components of cellular membranes across all domains of life.[1] While their phosphorylated forms, particularly dolichyl phosphates, are well-established as lipid carriers for oligosaccharides in vital protein glycosylation pathways, the functions of unmodified polyprenols are less defined but equally critical for maintaining cellular homeostasis.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of polyprenols in ensuring cellular membrane integrity. It delves into their canonical function in the dolichol phosphate cycle, their direct biophysical effects on membrane dynamics, their interactions with membrane proteins, and their emerging role in mitigating cellular stress. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex pathways and workflows through diagrams to support advanced research and therapeutic development.

Introduction to Polyprenols and Cellular Membranes

Polyprenols are a class of isoprenoid natural products characterized by a long chain of repeating isoprene units.[1] Their general structure is H-(C5H8)n-OH, where 'n' denotes the number of isoprene units.[3] In eukaryotes, the α-isoprene unit is saturated, and these molecules are known as dolichols, which are significantly longer than the fatty acyl chains of typical glycerophospholipids.[4] These molecules are found in various cellular membranes, including the endoplasmic reticulum (ER), thylakoid membranes in plants, and mitochondrial membranes, albeit at low concentrations relative to phospholipids (~0.1% in eukaryotes).[1][5][6]

Cellular membranes are not merely passive barriers but dynamic structures crucial for a multitude of cellular processes, including signal transduction, transport, and cell-cell recognition.[7] The integrity of these membranes—their ability to maintain structure and function—is paramount.[8] Polyprenols contribute to this integrity through both direct structural influence and by participating in essential biochemical pathways that build and modify membrane-associated proteins.

Core Functions of Polyprenols in Cellular Membranes

Role as Glycan Carriers in Protein Glycosylation

The most well-characterized function of the phosphorylated form of dolichol (dolichyl-phosphate, Dol-P) is its role as a lipid carrier in the synthesis of N-linked glycoproteins.[9][10] This process, known as the Dolichol Phosphate Cycle, is fundamental for the proper folding, stability, and function of a vast number of proteins secreted or embedded within cellular membranes.[11][12]

The cycle begins on the cytosolic face of the endoplasmic reticulum (ER), where sugar residues are sequentially added to Dol-P to form a lipid-linked oligosaccharide (LLO) precursor.[11] This precursor is then "flipped" across the ER membrane into the lumen.[4][11] Inside the lumen, the oligosaccharide chain is completed and subsequently transferred en bloc to specific asparagine residues on nascent polypeptide chains.[13] The resulting dolichyl-diphosphate is recycled back to Dol-P to initiate another round of synthesis.[14] Defects in this pathway can lead to an accumulation of misfolded proteins, triggering ER stress and compromising cellular function.[14][15]

Direct Biophysical Effects on Membrane Properties

Beyond their role as glycan carriers, unmodified polyprenols directly influence the physical properties of the lipid bilayer, contributing to membrane integrity and dynamics.[16]

-

Membrane Fluidity and Order: Polyprenols intercalate into the lipid bilayer and can either increase or decrease membrane fluidity depending on the specific membrane composition and the chain length of the polyprenol.[1][16] In some model systems, they increase membrane fluidity and ion permeability.[1][16] Conversely, in biological membranes like plant thylakoids, a sufficient level of polyprenols is required to maintain a stabilizing or "membrane ordering" effect; their absence leads to a more fluid and disordered state.[5][16] This suggests polyprenols help achieve an optimal level of fluidity required for membrane protein function.[16][17]

-

Permeability and Stability: Studies have shown that polyprenols can increase the permeability of membranes to ions.[1] For instance, the long-chain polyprenol C160 increases membrane conductance and facilitates the formation of transmembrane, ion-conductive pores.[18] This modulation of permeability is crucial for various cellular transport processes. The same study also noted that C160 increases membrane elasticity, which can enhance stability against mechanical stress.[18]

-

Induction of Non-Bilayer Structures: Polyprenols have been shown to induce the formation of non-bilayer, hexagonal II (HII) phase structures in model membranes.[1][19] These structures are transient, localized lipid arrangements that are implicated in dynamic membrane processes such as membrane fusion, fission, and the translocation of molecules across the bilayer.[19] The ability of polyprenols to promote such structures highlights their role in facilitating complex cellular events that require transient disruptions of the planar lipid bilayer.

Role in Mitigating Cellular Stress

Cellular membranes are primary targets of damage from stressors like reactive oxygen species (ROS), which cause lipid peroxidation and compromise membrane integrity.[20][21] Polyprenols play a protective role against such damage.

-

Antioxidant Activity: Unsaturated plant polyprenols and dolichols are potent antioxidants.[10] They can act as scavengers for reactive oxygen and nitrogen species, thereby protecting membrane lipids and proteins from oxidative damage.[10] This antioxidant function is critical for preventing the chain reactions of lipid peroxidation that can lead to loss of membrane fluidity, increased permeability to unwanted substances, and eventual cell death.[20]

-

Endoplasmic Reticulum (ER) Stress Response: The ER is a central site for protein and lipid synthesis, and its homeostasis is critical.[22] Disruptions in protein folding, often due to factors like oxidative stress, lead to the accumulation of unfolded proteins, a condition known as ER stress.[15][23] ER stress can, in turn, induce further ROS production, creating a vicious cycle.[23] By participating in the dolichol cycle, polyprenols ensure efficient N-glycosylation, a process critical for proper protein folding.[24] Efficient glycosylation helps prevent the accumulation of misfolded proteins, thereby alleviating a primary cause of ER stress.[25] Furthermore, by acting as antioxidants, polyprenols can directly reduce the ROS levels that contribute to and are exacerbated by ER stress.[10][23]

References

- 1. At the membrane frontier: A prospectus on the remarkable evolutionary conservation of polyprenols and polyprenyl-phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Reign in the membrane: How common lipids govern mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiozindia.com [microbiozindia.com]

- 8. Plasma membrane integrity: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Polyprenol-Linked Sugars in Glycoprotein Synthesis | Annual Reviews [annualreviews.org]

- 10. Plant polyprenols reduce demyelination and recover impaired oligodendrogenesis and neurogenesis in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role and Interactive Mechanism of Endoplasmic Reticulum Stress and Ferroptosis in Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Modulation of properties of phospholipid membranes by the long-chain polyprenol (C(160)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Structural Integrity of the Model Lipid Membrane during Induced Lipid Peroxidation: The Role of Flavonols in the Inhibition of Lipid Peroxidation [mdpi.com]

- 22. Endoplasmic Reticulum Membrane Homeostasis and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | The Role of Endoplasmic Reticulum Stress Response in Pollen Development and Heat Stress Tolerance [frontiersin.org]

- 25. researchgate.net [researchgate.net]

All-E-Heptaprenol (CAS: 32304-16-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a naturally occurring polyprenol, a class of isoprenoid alcohols, characterized by a long chain of seven isoprene units, all in the trans (E) configuration.[1] This specific stereochemistry imparts a relatively linear and rigid molecular structure, which is crucial for its biological functions.[1] Primarily found in bacteria and plants, all-E-heptaprenol plays a vital role as a biosynthetic precursor to essential molecules such as menaquinone-7 (a form of Vitamin K2) and in some organisms, ubiquinone-7 (a type of Coenzyme Q).[1] Its unique structure and biological significance have made it a subject of interest in biochemical research, particularly in the study of bacterial cell wall synthesis and as a potential therapeutic agent.[2][3] This guide provides an in-depth overview of the technical information available for all-E-Heptaprenol.

Physicochemical Properties

All-E-Heptaprenol is a viscous, oily liquid at room temperature. Its lipophilic nature dictates its solubility primarily in organic solvents. While precise quantitative solubility data is not extensively documented in publicly available literature, it is known to be soluble in chlorinated solvents and lower alcohols.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₈O | [1] |

| Molecular Weight | 494.83 g/mol | [1] |

| Appearance | Viscous liquid/Oil | [1] |

| Boiling Point (Predicted) | 583.7 ± 19.0 °C | [1] |

| Density (Predicted) | 0.887 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.42 ± 0.10 | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and ethanol. Limited solubility in water. | [1] |

| Storage Temperature | -20°C |

Synthesis and Purification

The chemical synthesis of all-E-heptaprenol is typically achieved through a chain-lengthening approach, starting from shorter polyprenol precursors.[1] A general methodology involves the iterative addition of isoprene units while maintaining the all-trans configuration of the double bonds.

Experimental Protocol: Synthesis by Chain Lengthening

This protocol is a generalized representation based on methods described for polyprenol synthesis.[4] Specific yields and reaction conditions may vary.

Materials:

-

Geranylgeraniol (as a starting C20 precursor)

-

Thionyl chloride or Phosphorus tribromide

-

Acetoacetic ester

-

Sodium ethoxide

-

Sodium acetylide

-

Lindlar's catalyst

-

Appropriate solvents (e.g., diethyl ether, hexane, ethanol)

Procedure:

-

Halogenation: Convert the starting polyprenol (e.g., geranylgeraniol) to its corresponding halide by reacting with a halogenating agent like thionyl chloride or phosphorus tribromide.

-

Acetoacetic Ester Synthesis: React the polyprenyl halide with the sodium salt of acetoacetic ester to form a β-keto ester.

-

Hydrolysis and Decarboxylation: Saponify the ester and subsequently decarboxylate the resulting β-keto acid to yield a ketone with an extended isoprenoid chain.

-

Acetylene Addition: React the ketone with sodium acetylide to introduce a terminal alkyne.

-

Partial Hydrogenation: Selectively hydrogenate the alkyne to an alkene using Lindlar's catalyst to form the next-higher polyprenol with a cis-double bond.

-

Isomerization (if necessary): If a cis-isomer is formed, it may need to be isomerized to the all-trans form.

-

Iteration: Repeat steps 1-6 to add further isoprene units until the desired C35 chain length of heptaprenol is achieved.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized all-E-heptaprenol from reaction byproducts and other isomers is critical. Reversed-phase HPLC is a commonly employed technique.[1]

Methodology:

-

Column: A C18 reversed-phase column is suitable for separating polyprenols.

-

Mobile Phase: A gradient of organic solvents is typically used. For example, a gradient of methanol and isopropanol in water, or methanol and hexane.[2]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for detecting the double bonds in the polyprenol chain.[4]

-

Sample Preparation: The crude product is dissolved in a small volume of a compatible organic solvent (e.g., chloroform/methanol mixture) before injection.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of all-E-Heptaprenol.

¹H NMR:

-

Olefinic protons: Resonances in the range of δ 5.0-5.2 ppm are characteristic of the vinyl protons.

-

Allylic methylene protons: Signals around δ 2.0-2.1 ppm correspond to the methylene groups adjacent to the double bonds.

-

Methyl protons: Multiple singlets between δ 1.6-1.7 ppm are assigned to the methyl groups attached to the double bonds.

-

Terminal hydroxyl methylene protons: A doublet around δ 4.1 ppm is indicative of the -CH₂OH group.

¹³C NMR:

-

Olefinic carbons: Signals in the region of δ 120-140 ppm.

-

Allylic carbons: Resonances around δ 25-40 ppm.

-

Methyl carbons: Signals typically appear between δ 16-25 ppm.

-

Terminal hydroxyl methylene carbon: A peak around δ 59 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M⁺) is expected at m/z 494.8. However, due to the lability of the alcohol, this peak may be weak or absent.

-

Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and cleavage of the carbon-carbon bonds along the isoprenoid chain, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).

Biological Significance and Signaling Pathways

All-E-Heptaprenol, in its diphosphorylated form (heptaprenyl diphosphate), is a key intermediate in the isoprenoid biosynthesis pathway. This pathway is responsible for the synthesis of a wide variety of essential molecules.

Menaquinone-7 (Vitamin K2) Biosynthesis

In many bacteria, including Bacillus subtilis, all-E-heptaprenyl diphosphate serves as the precursor for the C35 side chain of menaquinone-7 (MK-7). The enzyme heptaprenyl diphosphate synthase catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form all-E-heptaprenyl diphosphate. This side chain is then attached to the menaquinone ring precursor.

Ubiquinone-7 Biosynthesis

In some microorganisms, a similar process occurs where all-E-heptaprenyl diphosphate provides the isoprenoid tail for ubiquinone-7 (Coenzyme Q7). This process is crucial for the electron transport chain in these organisms.

Experimental Protocols for Biological Activity

Heptaprenyl Diphosphate Synthase Assay

This assay measures the activity of the enzyme responsible for synthesizing all-E-heptaprenyl diphosphate.

Materials:

-

Purified heptaprenyl diphosphate synthase

-

(E,E)-Farnesyl diphosphate (FPP)

-

[¹⁴C]-Isopentenyl diphosphate ([¹⁴C]-IPP)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Quenching solution (e.g., HCl)

-

Organic solvent for extraction (e.g., n-butanol or ethyl acetate)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPP, and the enzyme.

-

Initiate the reaction by adding [¹⁴C]-IPP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Extract the radiolabeled polyprenyl diphosphate product with the organic solvent.

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated [¹⁴C]-IPP.

References

An In-depth Technical Guide on (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol (all-trans-Heptaprenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol, commonly known as all-trans-heptaprenol, is a C35 isoprenoid alcohol that serves as a crucial precursor in the biosynthesis of vital molecules, particularly menaquinone-7 (Vitamin K2) in bacteria. Its central role in essential metabolic pathways, which are absent in mammals, establishes it and its biosynthetic enzymes as promising targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of all-trans-heptaprenol, including its biosynthesis, chemical synthesis and purification, and its function as a key intermediate. The guide details experimental protocols for the synthesis and analysis of this compound and its derivatives, presents quantitative data on enzyme kinetics and inhibition, and visualizes the key pathways and workflows. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug discovery.

Introduction

All-trans-heptaprenol is a linear polyprenol consisting of seven isoprene units in an all-trans configuration. This specific stereochemistry results in a rigid, linear molecular structure that is critical for its biological function[1]. It is a key intermediate in the biosynthesis of terpenoids and serves as the side chain for menaquinone-7 (MK-7), a vital electron carrier in the bacterial respiratory chain[2]. The enzymes responsible for the synthesis of all-trans-heptaprenol, particularly heptaprenyl diphosphate synthase (HepPS), are of significant interest as targets for antimicrobial drug development due to their essential role in bacterial survival and their absence in humans[2].

Biosynthesis of all-trans-Heptaprenol and Menaquinone-7

The biosynthesis of all-trans-heptaprenol is a key step in the larger menaquinone-7 (MK-7) biosynthetic pathway. This pathway is essential for the survival of many bacteria, where MK-7 functions as an electron carrier in the electron transport chain.

The Menaquinone Biosynthetic Pathway

The biosynthesis of menaquinone initiates from chorismate and involves a series of enzymatic reactions catalyzed by the 'Men' enzymes (MenA-MenG in E. coli)[2]. The pathway can be broadly divided into the synthesis of the naphthoquinone head group and the synthesis of the isoprenoid side chain, followed by their condensation.

The formation of the heptaprenyl side chain is catalyzed by heptaprenyl diphosphate synthase (HepPS). This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form all-trans-heptaprenyl diphosphate[1]. This C35 isoprenoid diphosphate is then attached to the menaquinone precursor, 1,4-dihydroxy-2-naphthoate (DHNA), by the enzyme DHNA-heptaprenyltransferase (MenA).

References

Unveiling the Cytotoxic Potential of all-E-Heptaprenol: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Antitumor Properties of a Long-Chain Polyprenyl Alcohol for Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the current scientific understanding of the potential tumor cytotoxic activity of all-E-Heptaprenol, a naturally occurring polyprenyl alcohol. While research into its specific mechanisms is ongoing, this document provides a comprehensive overview of its known cytotoxic effects, postulated mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Data on Cytotoxic Activity

The primary research demonstrating the selective cytotoxic action of all-E-Heptaprenol was conducted by Ishihara et al. (2000). Their study evaluated a series of polyprenylalcohols against human oral tumor cell lines and normal human gingival fibroblasts. The findings indicated that higher molecular weight polyprenylalcohols, such as all-E-Heptaprenol, exhibited a greater selective cytotoxicity towards tumor cells.

Due to the limited public availability of the full-text of this seminal study, the precise 50% cytotoxic concentration (CC50) values for all-E-Heptaprenol are not detailed in this guide. The available abstract indicates a selective action, the specifics of which are summarized below.

| Compound | Cancer Cell Lines Tested | Normal Cell Line Tested | Observed Activity |

| all-E-Heptaprenol | Human oral tumor cell lines (HSC-2, HSG) | Human Gingival Fibroblasts (HGF) | Showed selective cytotoxicity against tumor cell lines. |

Experimental Protocols

The methodologies employed in the study of all-E-Heptaprenol's cytotoxicity are crucial for the replication and expansion of research in this area. The following is a detailed description of a standard protocol for assessing the cytotoxic activity of lipophilic compounds like all-E-Heptaprenol.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

all-E-Heptaprenol

-

Human cancer cell lines (e.g., HSC-2, HSG) and normal cell lines (e.g., HGF)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of all-E-Heptaprenol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of all-E-Heptaprenol. Control wells receive medium with the same concentration of the solvent.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Mechanism of Action: A Non-Apoptotic Pathway

A key finding from the foundational research by Ishihara et al. (2000) is that the cytotoxic activity of higher molecular weight polyprenylalcohols, including all-E-Heptaprenol, does not appear to involve the induction of apoptosis, as evidenced by the absence of internucleosomal DNA fragmentation[1]. This suggests a non-apoptotic mechanism of cell death.

One proposed mechanism is the disruption of cell membrane integrity . As a lipophilic molecule, all-E-Heptaprenol may intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This could lead to a loss of ionic homeostasis and ultimately, cell death.

The potential signaling pathways involved in all-E-Heptaprenol-induced cytotoxicity are not yet fully elucidated. However, based on the behavior of other lipophilic natural compounds, it is plausible that all-E-Heptaprenol could modulate key signaling cascades that govern cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Further research is required to confirm these hypotheses.

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.

References

All-E-Heptaprenol: A Key Intermediate in Bacterial Terpenoid Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

All-E-Heptaprenol, a C35 polyisoprenoid alcohol, serves as a critical intermediate in the biosynthesis of essential terpenoids, particularly in bacterial systems.[1] Its diphosphate form, all-E-heptaprenyl diphosphate (HepPP), is the direct precursor for the isoprenoid side chains of vital molecules such as menaquinone-7 and ubiquinone-7, which are indispensable for cellular respiration.[2] The unique all-trans configuration of its seven isoprene units imparts a rigid, linear structure that is crucial for its specific enzymatic interactions.[3] This guide provides a comprehensive overview of the biosynthesis of all-E-heptaprenol, its downstream metabolic fate, quantitative enzymatic data, and detailed experimental protocols for its study.

Physicochemical Properties

All-E-Heptaprenol is a long-chain lipid molecule with well-defined chemical characteristics. Its high hydrophobicity dictates its localization within cellular membranes.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₅₈O | [2][4] |

| Molecular Weight | 494.83 g/mol | [2][4] |

| CAS Number | 32304-16-8 | [1][2] |

| Appearance | Neat / Oil | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [6] |

| Structure | Seven isoprene units with all double bonds in the trans ('E') configuration | [3][7] |

Biosynthesis of All-E-Heptaprenyl Diphosphate

The biosynthesis of terpenoids originates from two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] The formation of all-E-heptaprenyl diphosphate (HepPP) is a chain elongation process catalyzed by a key enzyme, heptaprenyl diphosphate synthase (HepPS).

The pathway begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP), a C15 intermediate.[8] HepPS then catalyzes the sequential addition of four more IPP units to the FPP backbone.[2][6][9] This reaction releases four molecules of diphosphate and results in the formation of the C35 product, all-E-heptaprenyl diphosphate.[9] This enzyme specifically produces the all-trans isomer, which is the required precursor for menaquinone and ubiquinone side chains.[1]

References

- 1. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 2.5.1.30 [iubmb.qmul.ac.uk]

- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.tohoku.ac.jp [che.tohoku.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. heptaprenyl diphosphate synthase activity | SGD [yeastgenome.org]

Methodological & Application

Chemical Synthesis of all-E-Heptaprenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the polyprenol family, characterized by a long chain of isoprene units with all double bonds in the trans (E) configuration.[1] These molecules are of significant interest in biomedical research due to their role as intermediates in the biosynthesis of essential molecules like menaquinones (Vitamin K2) and their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the chemical synthesis of all-E-Heptaprenol, focusing on a modern and efficient chain-lengthening methodology. This method avoids the use of harsh and toxic chemicals, making it more accessible for standard laboratory settings.[2][3][4]

Comparative Synthesis Methods

Historically, the synthesis of polyprenols involved multi-step, time-consuming processes often requiring low temperatures and hazardous reagents.[2][3][4] A significant advancement has been the development of a chain-lengthening strategy that iteratively adds isoprenoid units. This approach offers improved yields and safety profiles. The key innovation in the presented method is the replacement of the critical acetylene addition in liquid ammonia with the use of sodium acetylide in dimethoxyethane at room temperature.[2][3][4]

Chain-Lengthening Synthesis Pathway

The synthesis of all-E-Heptaprenol via chain lengthening starts from a commercially available polyprenol, such as all-E-Geranylgeraniol (C20), and iteratively adds isoprene units. The general workflow involves a series of reactions to build the carbon chain, followed by purification to isolate the desired all-trans isomer.

Caption: Iterative chain-lengthening synthesis of all-E-Heptaprenol.

Experimental Protocols

The following protocols are based on the chain-lengthening method and are generalized for one iteration of adding a C5 isoprene unit. For the synthesis of all-E-Heptaprenol (C35) from a starting polyprenol, these steps would be repeated accordingly. The procedure is described for the synthesis of pentaprenol (prenol-5) from geranylgeraniol (GG-OH) but it can be applied to the synthesis of polyprenols with any chain length.[2]

General Experimental Workflow

Caption: General workflow for one iteration of polyprenol chain lengthening.

Protocol 1: Synthesis of all-E-Heptaprenol (C35) from all-E-Hexaprenol (C30)

This protocol outlines the final iterative step to synthesize all-E-Heptaprenol.

Materials:

-

all-E-Hexaprenol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (Et₂O)

-

Sodium hydride (NaH)

-

Ethyl acetoacetate

-

Dimethoxyethane (DME), anhydrous

-

Sodium acetylide

-

Lindlar's catalyst

-

Quinoline

-

Hexane

-

Potassium acetate (KOAc)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Alumina N (activity grade III)

-

Silver nitrate (AgNO₃)

Procedure:

-

Bromination:

-

Dissolve 10 mmol of all-E-Hexaprenol in 25 mL of diethyl ether.

-

Slowly add 4.35 mmol of PBr₃ while stirring at room temperature.

-

Continue stirring for 30 minutes.

-

Quench the reaction with water and extract the organic layer. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain Hexaprenyl bromide.

-

-

Ketone Formation:

-

Prepare a solution of the sodium salt of ethyl acetoacetate by reacting ethyl acetoacetate with sodium hydride in a suitable solvent.

-

Add the Hexaprenyl bromide to the solution and stir to form the β-ketoester.

-

Hydrolyze and decarboxylate the β-ketoester by heating with aqueous acid to yield the C32 ketone.

-

-

Acetylene Addition:

-

Partial Hydrogenation:

-

Dissolve the resulting C34 alkyne in hexane.

-

Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the starting material is consumed.

-

-

Hydrolysis:

-

The resulting intermediate is hydrolyzed using a base, such as sodium hydroxide in ethanol, to yield crude Heptaprenol.

-

Protocol 2: Purification of all-E-Heptaprenol

Purification is critical to separate the desired all-E isomer from any Z-isomers or other byproducts.[3]

Procedure:

-

Alumina Column Chromatography:

-

Pack a chromatography column with Alumina N (activity grade III).

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of diethyl ether in hexane. For this compound, a gradient of 20-30% diethyl ether in hexane is typically used.[5]

-

The all-E isomer generally elutes at a concentration of 20-25% diethyl ether in hexane.[5]

-

Collect fractions and analyze by HPLC to identify the fractions containing the pure all-E-Heptaprenol.

-

-

Silver Nitrate Impregnated Alumina Chromatography (for enhanced separation of Z/E isomers):

-

For very high purity, a second column chromatography step using alumina impregnated with silver nitrate can be employed.

-

The principle relies on the complexation of the double bonds with silver ions, which allows for a more effective separation of stereoisomers.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the chain-lengthening synthesis of polyprenols. Note that yields can vary depending on the specific substrate and reaction conditions.

| Step | Reaction | Typical Reagents and Conditions | Key Product | Reported Yield |

| 1 | Bromination | PBr₃, Et₂O, Room Temperature, 30 min | Polyprenyl Bromide | High |

| 2 | Ketone Formation | Ethyl acetoacetate, NaH; then H₃O⁺, heat | Elongated Ketone | Moderate to Good |

| 3 | Acetylene Addition | Sodium acetylide, DME, Room Temperature, 1 hr | Propargyl Alcohol derivative | Good |

| 4 | Hydrogenation | H₂, Lindlar's catalyst, quinoline, hexane | Allylic Alcohol derivative | High |

| 5 | Hydrolysis | NaOH, EtOH/H₂O | Elongated Polyprenol | High |

| Overall | One Iteration | - | Chain-elongated Polyprenol | "Reasonable yields" reported[2][3][4] |

Note: Specific yield data for each step in the synthesis of all-E-Heptaprenol is not always detailed in the literature, with authors often reporting "reasonable" or overall yields for a series of polyprenols. The yield of Z/E isomers in relation to the starting alcohol for a similar process was reported to be 25-30%.

Conclusion

The described chain-lengthening method provides a practical and efficient route for the synthesis of all-E-Heptaprenol. By avoiding harsh reaction conditions and toxic reagents, this approach is well-suited for academic and industrial research laboratories. The detailed protocols and purification strategies outlined in this document should enable researchers to successfully synthesize and purify this valuable isoprenoid for further investigation and application in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. all-E-Heptaprenol | 32304-16-8 | Benchchem [benchchem.com]

Application Notes and Protocols for All-E-Heptaprenol in Metabolic Engineering

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of all-E-heptaprenol in metabolic engineering applications. All-E-heptaprenol, a C35 isoprenoid, is a key precursor in the biosynthesis of valuable compounds such as menaquinone-7 (MK-7), a form of Vitamin K2 with significant therapeutic potential. These protocols are designed to guide researchers in leveraging all-E-heptaprenol to enhance the production of target molecules in microbial systems.

Introduction to All-E-Heptaprenol in Metabolic Engineering

All-E-heptaprenol is synthesized through the isoprenoid pathway and serves as the direct precursor for the seven-isoprene unit side chain of menaquinone-7 (MK-7).[1] In metabolic engineering, strategies for increasing the production of MK-7 and other isoprenoids often focus on enhancing the endogenous supply of all-E-heptaprenol's precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] This is typically achieved by engineering the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in microbial hosts like Escherichia coli and Bacillus subtilis.[1]

Alternatively, exogenous supplementation of all-E-heptaprenol can be employed to bypass upstream pathway limitations and directly feed into the later stages of the biosynthetic pathway for compounds like MK-7. This approach is particularly useful for proof-of-concept studies, for strains with limitations in the early stages of the isoprenoid pathway, or when transient high-level production is desired.

Quantitative Data Summary

The following tables summarize quantitative data from metabolic engineering studies focused on enhancing the production of menaquinone-7 (MK-7), a direct downstream product of all-E-heptaprenol.

Table 1: Menaquinone-7 (MK-7) Production in Engineered E. coli through Endogenous Pathway Engineering

| Strain Description | Key Genetic Modifications | Culture Conditions | Titer (mg/L) | Fold Increase | Reference |

| Engineered E. coli | Overexpression of Bacillus subtilis-derived HepPPS and mevalonic acid (MVA) pathway enzymes | Shake flask | 0.15 (initial) -> 3.3 (optimized) | 22-fold | [1] |

| Engineered E. coli | Combinatorial overexpression of endogenous MenA and exogenous UbiE; fine-tuning of HepPPS, MenA, and UbiE | Shake flask | 129 | 306-fold | [2] |

| Engineered E. coli | Scale-up fermentation of optimized strain | 5-L fermenter | 1350 | - | [2] |

Table 2: Hypothetical Quantitative Data for MK-7 Production with Exogenous All-E-Heptaprenol Supplementation in Engineered E. coli

| Host Strain | All-E-Heptaprenol Concentration (mg/L) | Solubilizing Agent | MK-7 Titer (mg/L) | Fold Increase vs. Control |

| Engineered E. coli (with MK-7 pathway) | 0 (Control) | None | 5 | - |

| Engineered E. coli (with MK-7 pathway) | 50 | 1% (w/v) Tween 80 | 25 | 5 |

| Engineered E. coli (with MK-7 pathway) | 100 | 1% (w/v) Tween 80 | 45 | 9 |

| Engineered E. coli (with MK-7 pathway) | 200 | 1% (w/v) Tween 80 | 60 | 12 |

Experimental Protocols

Protocol for Solubilization and Supplementation of All-E-Heptaprenol in Microbial Cultures

Objective: To prepare a stable stock solution of the hydrophobic molecule all-E-heptaprenol and introduce it into a microbial culture for uptake and metabolic conversion.

Materials:

-

All-E-Heptaprenol

-

Tween 80 (or other non-ionic surfactants like Pluronic F-68)

-

Ethanol (absolute)

-

Sterile, deionized water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (10 g/L): a. Weigh 10 mg of all-E-heptaprenol into a sterile 2 mL microcentrifuge tube. b. Add 100 µL of absolute ethanol to dissolve the all-E-heptaprenol. Vortex thoroughly until fully dissolved. c. In a separate sterile tube, prepare a 10% (w/v) sterile solution of Tween 80 in deionized water. d. To the dissolved all-E-heptaprenol, add 200 µL of the 10% Tween 80 solution. e. Add sterile deionized water to a final volume of 1 mL. f. Vortex vigorously for 2-3 minutes to form a stable emulsion. Sonication for short bursts on ice can aid in creating a finer emulsion. g. Store the stock solution at -20°C, protected from light.

-

Supplementation in Microbial Culture: a. Grow the desired microbial strain (e.g., engineered E. coli) in the appropriate culture medium to the desired growth phase (e.g., early to mid-exponential phase). b. Thaw the all-E-heptaprenol stock solution at room temperature and vortex briefly. c. Add the desired volume of the stock solution to the culture to achieve the final target concentration (e.g., 50, 100, or 200 mg/L). d. Continue the cultivation under the desired conditions (temperature, shaking, etc.). e. Collect samples at various time points for analysis of all-E-heptaprenol uptake and product formation.

Protocol for Extraction of All-E-Heptaprenol and Menaquinone-7 from E. coli Cells

Objective: To extract intracellular all-E-heptaprenol and its downstream product, MK-7, from bacterial cells for subsequent quantification.

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS), ice-cold

-

n-Hexane

-

Ethanol

-

Chloroform

-

Methanol

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Cell Pellet Collection: a. Take a known volume of the cell culture (e.g., 10 mL). b. Centrifuge at 4,000 x g for 10 minutes at 4°C. c. Discard the supernatant. d. Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again. e. Discard the supernatant and store the cell pellet at -80°C until extraction.

-

Solvent Extraction: a. Resuspend the cell pellet in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex vigorously for 5 minutes to lyse the cells and solubilize the lipids. c. Add 0.5 mL of deionized water and vortex for 1 minute. d. Centrifuge at 2,000 x g for 5 minutes to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube. f. Re-extract the aqueous phase and cell debris with another 1 mL of chloroform. g. Combine the organic phases.

-

Sample Concentration: a. Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Resuspend the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for analysis (e.g., ethanol or mobile phase for HPLC).

Protocol for Quantification of All-E-Heptaprenol and Menaquinone-7 by HPLC-UV

Objective: To quantify the concentration of all-E-heptaprenol and MK-7 in the extracted samples.

Instrumentation and Materials:

-